molecular formula C7H3Cl3O3S B6172890 methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate CAS No. 2470437-60-4

methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate

Cat. No.: B6172890
CAS No.: 2470437-60-4
M. Wt: 273.5
InChI Key:
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Description

Methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate is a chemical compound with a molecular formula of C7H3Cl3O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate typically involves the reaction of 2,4,5-trichlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial properties may be attributed to its ability to interfere with the synthesis of bacterial cell walls or proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2-(2,4-dichlorothiophen-3-yl)acetate
  • Methyl 2-oxo-2-(2,5-dichlorothiophen-3-yl)acetate
  • Methyl 2-oxo-2-(2,4,5-trimethylthiophen-3-yl)acetate

Uniqueness

Methyl 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetate is unique due to the presence of three chlorine atoms on the thiophene ring, which significantly influences its chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2470437-60-4

Molecular Formula

C7H3Cl3O3S

Molecular Weight

273.5

Purity

95

Origin of Product

United States

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